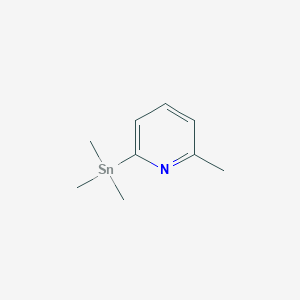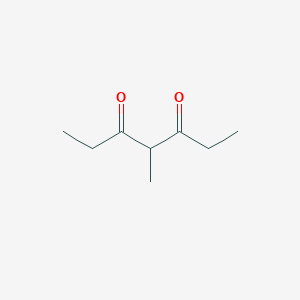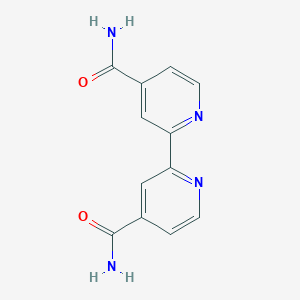
6-Methyl-2-(trimethylstannyl)pyridine
Vue d'ensemble
Description
6-Methyl-2-(trimethylstannyl)pyridine is an organotin compound belonging to the class of pyridine derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(trimethylstannyl)pyridine typically involves the stannylation of 6-methylpyridine. One common method includes the reaction of 6-methylpyridine with trimethyltin chloride in the presence of a base such as sodium hydride or butyllithium. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-2-(trimethylstannyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like halides or organometallic compounds are commonly used.
Stille Coupling: Palladium catalysts and organohalides are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, Stille coupling with an aryl halide would yield a biaryl compound .
Applications De Recherche Scientifique
6-Methyl-2-(trimethylstannyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology and Medicine:
Industry: It can be used in the production of pharmaceuticals and agrochemicals, where precise modifications of molecular structures are required.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-(trimethylstannyl)pyridine primarily involves its role as a reagent in chemical reactions. The trimethylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In coupling reactions, it serves as a source of the organotin moiety, which participates in the catalytic cycle to form new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
- 2-Methyl-6-(tributylstannyl)pyridine
- 5-Methyl-2-(tributylstannyl)pyridine
- 3-Methyl-5-(tributylstannyl)pyridine
Comparison: 6-Methyl-2-(trimethylstannyl)pyridine is unique due to its trimethylstannyl group, which offers different reactivity compared to tributylstannyl derivatives. The smaller size of the trimethylstannyl group can lead to different steric effects and reactivity patterns, making it suitable for specific synthetic applications .
Propriétés
IUPAC Name |
trimethyl-(6-methylpyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3CH3.Sn/c1-6-4-2-3-5-7-6;;;;/h2-4H,1H3;3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGGAXBOOSFSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462366 | |
| Record name | 2-Methyl-6-(trimethylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126225-57-8 | |
| Record name | 2-Methyl-6-(trimethylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 6-methyl-2-(trimethylstannyl)pyridine unreactive with organolanthanide complexes like Cp2LaCH(TMS)2 and [Cp2LaH]2, while its counterpart 2-(trimethylstannyl)pyridine readily undergoes carbon-tin bond activation?
A1: The research suggests that the lack of reactivity in this compound is likely due to steric constraints []. The methyl group at the 6-position introduces steric hindrance around the carbon-tin bond, hindering the approach and interaction with the bulky organolanthanide catalysts. This steric hindrance prevents the catalyst from effectively activating the carbon-tin bond for further reactions. In contrast, 2-(trimethylstannyl)pyridine lacks this methyl substituent, allowing for easier access and activation of the carbon-tin bond by the organolanthanide complexes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B189959.png)









![8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine](/img/structure/B189985.png)
![Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B189986.png)


